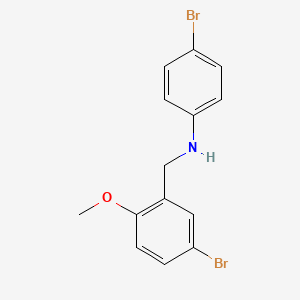

N-(5-BROMO-2-METHOXYBENZYL)-N-(4-BROMOPHENYL)AMINE

Beschreibung

N-(5-Bromo-2-methoxybenzyl)-N-(4-bromophenyl)amine is a secondary amine featuring two aromatic substituents: a 5-bromo-2-methoxybenzyl group and a 4-bromophenyl group. The compound’s structure includes bromine atoms at positions 5 (benzyl ring) and 4 (phenyl ring), as well as a methoxy group at position 2 of the benzyl moiety.

Eigenschaften

IUPAC Name |

4-bromo-N-[(5-bromo-2-methoxyphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br2NO/c1-18-14-7-4-12(16)8-10(14)9-17-13-5-2-11(15)3-6-13/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMOGIIZMIKMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CNC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-METHOXYBENZYL)-N-(4-BROMOPHENYL)AMINE typically involves the reaction of 5-bromo-2-methoxybenzylamine with 4-bromobenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-BROMO-2-METHOXYBENZYL)-N-(4-BROMOPHENYL)AMINE can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The bromine atoms can be reduced to hydrogen atoms.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with a carbonyl group, while substitution with sodium azide may produce an azide derivative.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of N-(5-BROMO-2-METHOXYBENZYL)-N-(4-BROMOPHENYL)AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility: The methoxy group in the target compound likely enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to non-polar analogs like N-(4-bromophenyl)naphthalene-2-carboxamide.

- Stability : Hydrochloride salts (e.g., ) exhibit higher stability under acidic conditions compared to free bases.

Research Findings and Trends

- Microwave Synthesis Efficiency : Microwave irradiation reduces reaction times (2 hours vs. 5+ hours for reflux) and improves yields in brominated amine synthesis .

- Computational Predictions : Density functional theory (DFT) methods (e.g., Becke’s exchange-correlation functional ) can predict electronic properties of brominated amines, aiding in property optimization.

- Crystallography : Tools like SHELX facilitate structural validation, critical for confirming substituent positions in complex analogs.

Biologische Aktivität

N-(5-Bromo-2-methoxybenzyl)-N-(4-bromophenyl)amine, identified by its CAS number 166530-78-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.

- Molecular Formula : C14H12Br2N2O

- Molecular Weight : 357.16 g/mol

- Structure : The compound features a bromo-substituted aromatic system, which is often associated with enhanced biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound are summarized below.

Anticancer Activity

Recent studies have highlighted the anticancer potential of brominated aromatic amines. For instance:

- Cytotoxicity : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. The IC50 values for some derivatives were reported in the micromolar range, indicating their potential as anticancer agents .

- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, compounds similar to this compound have been shown to activate caspase pathways leading to programmed cell death .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction |

| Compound B | HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Brominated compounds have also been studied for their antimicrobial properties:

- Bacterial Inhibition : Some studies suggest that similar compounds can inhibit the growth of various bacterial strains, although specific data on this compound is limited .

Case Studies

- Study on Apoptosis Induction : A study investigating the effects of brominated aromatic amines on MCF-7 cells revealed that these compounds could significantly increase p53 expression levels and activate caspase-3, leading to apoptosis .

- Anticancer Potency Comparison : In a comparative study, derivatives of similar structures were evaluated against standard chemotherapeutics like doxorubicin. Some derivatives showed comparable or even superior activity against leukemia cell lines .

Future Directions

While preliminary findings are promising, further research is required to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:

- Structural Modifications : Exploring how modifications to the molecular structure can enhance efficacy and reduce toxicity.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy in a living organism.

- Clinical Trials : Initiating clinical trials to evaluate safety and effectiveness in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.